molecular formula C10H22Cl2N2O B6187959 (1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine dihydrochloride, cis CAS No. 2639412-98-7

(1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine dihydrochloride, cis

Cat. No. B6187959
CAS RN: 2639412-98-7
M. Wt: 257.2
InChI Key:
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Description

(1S,4S)-4-(Morpholin-4-yl)cyclohexan-1-amine dihydrochloride, cis, also known as (1S,4S)-4-Morpholinecyclohexan-1-amine dihydrochloride, cis, is an organic compound belonging to the morpholine class. It is a white crystalline solid with a molecular weight of 287.82 g/mol and a melting point of 93-95 °C. It is a versatile reagent used in organic synthesis and pharmaceutical research.

Scientific Research Applications

(1S,4S)-4-(Morpholin-4-yl)cyclohexan-1-amine dihydrochloride, cis, is used in a variety of scientific research applications. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in a variety of reactions, such as the synthesis of amino acids, peptides, and other organic compounds. Additionally, it is used as a ligand in the synthesis of metal complexes.

Mechanism of Action

The mechanism of action of (1S,4S)-4-(Morpholin-4-yl)cyclohexan-1-amine dihydrochloride, cis, is not well understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming hydrogen bonds with electron-rich molecules. This allows the compound to interact with other molecules and catalyze various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound, are not well understood. However, it is believed that the compound may act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, it has been shown to have some anti-inflammatory and antioxidant effects in vitro.

Advantages and Limitations for Lab Experiments

The main advantage of using (1S,4S)-4-(Morpholin-4-yl)cyclohexan-1-amine dihydrochloride, cis, in laboratory experiments is its versatility. It can be used in a variety of reactions, and it is relatively easy to handle and store. Additionally, it is relatively inexpensive and can be purchased commercially. The main limitation is its low solubility in water, which can make it difficult to use in certain reactions.

Future Directions

The future directions of (1S,4S)-4-(Morpholin-4-yl)cyclohexan-1-amine dihydrochloride, cis, could include further research into its biochemical and physiological effects, as well as its potential applications as a drug or therapeutic agent. Additionally, further research into its mechanism of action could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into its potential applications in the synthesis of other organic compounds could lead to the development of novel compounds with unique properties.

Synthesis Methods

The synthesis of (1S,4S)-4-(Morpholin-4-yl)cyclohexan-1-amine dihydrochloride, cis, can be achieved through the reaction of 1,4-dichlorocyclohexane and morpholine in the presence of a base. The reaction is carried out in an inert atmosphere and proceeds via the formation of an intermediate which is then hydrolyzed to yield the desired product. The reaction is typically carried out at room temperature, and the yield is typically around 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine dihydrochloride, cis involves the reaction of cyclohexanone with morpholine followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Cyclohexanone", "Morpholine", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with morpholine in the presence of a catalyst such as p-toluenesulfonic acid to form (1s,4s)-4-(morpholin-4-yl)cyclohexan-1-one.", "Step 2: The ketone group in (1s,4s)-4-(morpholin-4-yl)cyclohexan-1-one is reduced to an alcohol using sodium borohydride.", "Step 3: The resulting alcohol is reacted with hydrochloric acid to form the dihydrochloride salt of (1s,4s)-4-(morpholin-4-yl)cyclohexan-1-amine, cis." ] }

CAS RN

2639412-98-7

Molecular Formula

C10H22Cl2N2O

Molecular Weight

257.2

Purity

95

Origin of Product

United States

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